molecular formula C26H27F3N4O B11584298 1-[4-(diphenylmethyl)piperazin-1-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]ethanone

1-[4-(diphenylmethyl)piperazin-1-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]ethanone

Cat. No.: B11584298
M. Wt: 468.5 g/mol
InChI Key: PFVDCOVKDKLZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a trifluoromethylated cyclopentapyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ETHAN-1-ONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ETHAN-1-ONE is unique due to its combination of a diphenylmethyl-substituted piperazine ring and a trifluoromethylated cyclopentapyrazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H27F3N4O

Molecular Weight

468.5 g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]ethanone

InChI

InChI=1S/C26H27F3N4O/c27-26(28,29)25-21-12-7-13-22(21)33(30-25)18-23(34)31-14-16-32(17-15-31)24(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,24H,7,12-18H2

InChI Key

PFVDCOVKDKLZCS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)(F)F)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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